molecular formula C36H38N4O4 B1216191 Protoporphyrin IX dimethyl ester CAS No. 5522-66-7

Protoporphyrin IX dimethyl ester

Cat. No.: B1216191
CAS No.: 5522-66-7
M. Wt: 590.7 g/mol
InChI Key: KAULEVLNLNQFED-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Protoporphyrin IX dimethyl ester primarily targets soluble guanylyl cyclase . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission .

Mode of Action

This compound is known to be a potent photosensitizer . As a photosensitizer, it absorbs light and transfers the energy to other molecules, creating reactive oxygen species that can damage cells . This property is utilized in photodynamic therapy for the treatment of certain types of cancer .

Biochemical Pathways

This compound is involved in the heme synthesis pathway . It is a precursor of heme, a vital component of hemoglobin and myoglobin, which are responsible for oxygen transport and storage . The compound’s role in this pathway is crucial for biological metabolism and biogeochemical cycling .

Pharmacokinetics

It is known to be soluble in various organic solvents, including dmso, thf, acetone, chloroform, diethyl ether, ethyl acetate, and methanol . This solubility suggests that it may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the generation of reactive oxygen species through its role as a photosensitizer . These reactive species can cause cellular damage, particularly in cancer cells, making it a useful tool in photodynamic therapy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its photosensitizing properties are dependent on the presence of light . Additionally, its role in the heme synthesis pathway suggests that it may be influenced by factors affecting this pathway, such as the availability of iron . .

Biochemical Analysis

Biochemical Properties

Protoporphyrin IX dimethyl ester plays a significant role in biochemical reactions, particularly as a photosensitizer in photodynamic therapy. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated to interact with human nasopharyngeal carcinoma cells, acting as a potent photosensitizer . Additionally, it binds to hemoglobin and myoglobin, forming ground state complexes and inducing conformational changes in these proteins . These interactions highlight the compound’s ability to influence biochemical pathways and cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to stimulate melanogenesis, melanocyte dendricity, and melanosome transport through the activation of the guanylate cyclase and cyclic guanosine monophosphate/protein kinase G signaling pathways . Furthermore, it induces structural and functional changes in human red blood cells, hemoglobin, and myoglobin, leading to the release of heme-bound oxygen . These effects demonstrate the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as hemoglobin and myoglobin, altering their conformation and function . Additionally, it activates signaling pathways, such as the guanylate cyclase and cyclic guanosine monophosphate/protein kinase G pathways, which play a role in melanogenesis and melanosome transport . These interactions and activations highlight the compound’s ability to modulate enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can accumulate in cells and tissues, leading to prolonged photosensitizing effects . Additionally, its interaction with biomolecules, such as hemoglobin and myoglobin, can result in long-term structural and functional changes . These findings underscore the importance of considering temporal effects when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can act as an effective photosensitizer, inducing cellular changes without causing significant toxicity . At higher doses, it may lead to adverse effects, such as oxidative stress and cellular damage . These dosage-dependent effects highlight the need for careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to heme synthesis. It is a precursor to heme, which is synthesized through a series of enzymatic reactions involving enzymes such as uroporphyrinogen decarboxylase and coproporphyrinogen oxidase . These pathways are crucial for the production of heme, which is essential for oxygen transport and various enzymatic functions. The compound’s involvement in these pathways underscores its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its movement and localization within the body . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, enhancing its photosensitizing effects . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It has been shown to localize to mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration . Additionally, its localization to other organelles, such as the endoplasmic reticulum, can affect various cellular processes . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Properties

CAS No.

5522-66-7

Molecular Formula

C36H38N4O4

Molecular Weight

590.7 g/mol

IUPAC Name

methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,38,40H,1-2,11-14H2,3-8H3

InChI Key

KAULEVLNLNQFED-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)OC)C)CCC(=O)OC

5522-66-7

Synonyms

dimethyl protoporphyrin IX
protoporphyrin dimethyl ester
protoporphyrin IX dimethyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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